methyl 5-amino-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of methyl 5-amino-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite and acetic acid to form the triazole ring . The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. Microwave irradiation has also been explored as a means to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridyl ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been explored for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
3-pyridyl-substituted 5-amino-1,2,4-triazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and chemical properties.
Triazole derivatives: Other triazole derivatives, such as fluconazole and voriconazole, are well-known for their antifungal properties.
Properties
IUPAC Name |
methyl 5-amino-1-pyridin-3-yltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)7-8(10)14(13-12-7)6-3-2-4-11-5-6/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWPAFBLIHIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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